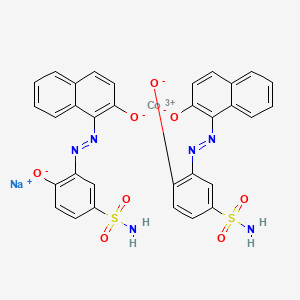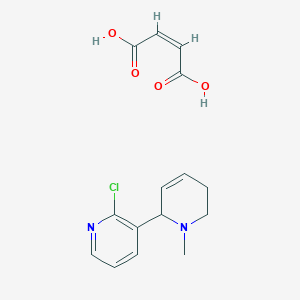
4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that features both triazine and triazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne or azide under mild conditions.
Formation of the Triazine Ring: The triazine ring is usually formed through a condensation reaction involving cyanuric chloride and an amine.
Coupling of the Rings: The final step involves coupling the triazole and triazine rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include:
Optimization of Reaction Conditions: Ensuring the reactions proceed with high yield and purity.
Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Dihydrotriazines.
Substitution Products: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Agriculture: It may serve as a precursor for the synthesis of agrochemicals such as herbicides or fungicides.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with receptors to modulate their signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine: Lacks the thiol group.
6-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol: Lacks the amino group.
Uniqueness
4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is unique due to the presence of both the amino and thiol groups, which can participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C6H7N7S |
|---|---|
Peso molecular |
209.23 g/mol |
Nombre IUPAC |
2-amino-6-(2-methyltriazol-4-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C6H7N7S/c1-13-8-2-3(12-13)4-9-5(7)11-6(14)10-4/h2H,1H3,(H3,7,9,10,11,14) |
Clave InChI |
NUUMZDNBSHJGMJ-UHFFFAOYSA-N |
SMILES canónico |
CN1N=CC(=N1)C2=NC(=S)N=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13153439.png)

![7-(Trifluoromethyl)benzo[d]oxazol-2-ol](/img/structure/B13153448.png)
![(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid](/img/structure/B13153454.png)


![3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide](/img/structure/B13153481.png)

![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13153499.png)




